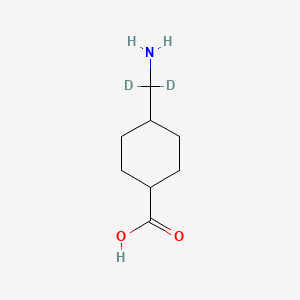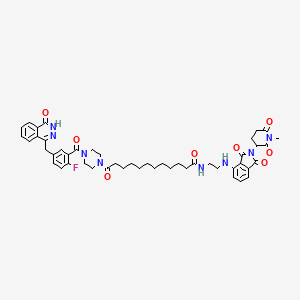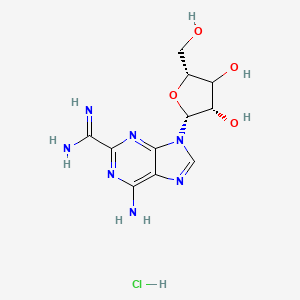
Antitumor agent-59
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of antitumor agent-59 involves multiple steps. One of the synthetic routes includes the reaction of commercially available starting materials under specific conditions to yield the desired compound. For instance, compound 9 reacts with thiourea at 140°C for 8 hours to obtain an intermediate, which is further processed to produce this compound . Industrial production methods focus on optimizing these reactions to ensure high yield and purity while minimizing environmental impact.
Análisis De Reacciones Químicas
Antitumor agent-59 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives with altered biological activity.
Aplicaciones Científicas De Investigación
Antitumor agent-59 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of antitumor activity and to develop new synthetic methodologies.
Biology: It is used to investigate the cellular and molecular mechanisms of cancer cell proliferation and apoptosis.
Medicine: It is being explored as a potential therapeutic agent for the treatment of various cancers, including colorectal cancer.
Industry: It is used in the development of new antitumor drugs and in the optimization of industrial production processes for pharmaceuticals
Mecanismo De Acción
The mechanism of action of antitumor agent-59 involves multiple pathways. It induces apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases, which are enzymes that play a crucial role in programmed cell death . Additionally, it arrests the cell cycle at the G2/M phase, preventing cancer cells from dividing and proliferating . The molecular targets of this compound include various proteins and enzymes involved in cell cycle regulation and apoptosis.
Comparación Con Compuestos Similares
Antitumor agent-59 is unique in its ability to induce apoptosis and arrest the cell cycle at the G2/M phase. Similar compounds include:
Paclitaxel: A well-known antitumor agent that stabilizes microtubules and prevents cell division.
Vincristine: An antitumor agent that inhibits microtubule formation and disrupts mitosis.
Camptothecin: An antitumor agent that inhibits topoisomerase I, an enzyme involved in DNA replication
Compared to these compounds, this compound has shown a unique mechanism of action and a distinct profile of biological activity, making it a valuable addition to the arsenal of antitumor agents.
Propiedades
Fórmula molecular |
C43H36F2N6O6 |
|---|---|
Peso molecular |
770.8 g/mol |
Nombre IUPAC |
bis(17-fluoro-21-methyl-14-oxo-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,15(20),16,18-heptaen-7-yl) pentanedioate |
InChI |
InChI=1S/C43H36F2N6O6/c1-48-34-12-6-22(44)18-30(34)42(54)50-16-14-26-28-20-24(8-10-32(28)46-38(26)40(48)50)56-36(52)4-3-5-37(53)57-25-9-11-33-29(21-25)27-15-17-51-41(39(27)47-33)49(2)35-13-7-23(45)19-31(35)43(51)55/h6-13,18-21,40-41,46-47H,3-5,14-17H2,1-2H3 |
Clave InChI |
SEGHRBDHWNUBHD-UHFFFAOYSA-N |
SMILES canónico |
CN1C2C3=C(CCN2C(=O)C4=C1C=CC(=C4)F)C5=C(N3)C=CC(=C5)OC(=O)CCCC(=O)OC6=CC7=C(C=C6)NC8=C7CCN9C8N(C1=C(C9=O)C=C(C=C1)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![[(2R,4S,5R)-3,4-diacetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12399837.png)


